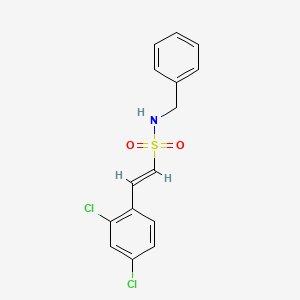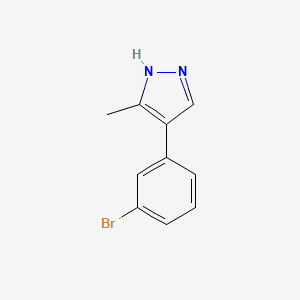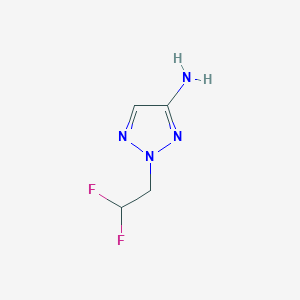
4-(5-Bromo-1,3,4-tiadiazol-2-il)fenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol” is a chemical compound with the CAS Number: 1343249-15-9 . It has a molecular weight of 257.11 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol . The InChI code for this compound is 1S/C8H5BrN2OS/c9-8-11-10-7(13-8)5-1-3-6(12)4-2-5/h1-4,12H .Physical And Chemical Properties Analysis
The physical form of “4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol” is a powder . It is stored at room temperature .Mecanismo De Acción
The mechanism of action of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in the growth and proliferation of microorganisms and cancer cells. 4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol has been shown to inhibit the activity of DNA gyrase, an enzyme involved in the replication of bacterial DNA. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in the replication of cancer cells.
Biochemical and Physiological Effects:
4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the disruption of cell membrane integrity. 4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol has also been shown to exhibit antioxidant properties and has been studied for its potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol in lab experiments include its relatively simple synthesis method, its potent biological activities, and its versatility as a building block for the synthesis of various functional materials. The limitations of using 4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol, including the development of new synthetic methods for the preparation of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol derivatives with enhanced biological activities. The use of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol as a building block for the development of new materials with unique properties is also an area of interest. Further studies are needed to fully understand the mechanism of action of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol and its potential applications in various fields.
In conclusion, 4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol is relatively simple, and it exhibits potent biological activities. Further studies are needed to fully understand the mechanism of action of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol involves the reaction of 5-bromo-2-aminophenol with thiosemicarbazide in the presence of acetic acid. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the thiadiazole ring. The final product is obtained by the addition of a phenol group to the thiadiazole ring using sodium hydroxide. The synthesis of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol is relatively simple and can be carried out in a few steps with high yield.
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
Los derivados de 1,3,4-tiadiazol han generado un interés significativo como posibles agentes anticancerígenos. Estos compuestos son bioisósteros de la pirimidina, un componente clave en la replicación del ADN. En consecuencia, pueden interrumpir los procesos relacionados con la replicación del ADN, inhibiendo tanto la replicación bacteriana como la de las células cancerosas . El derivado bromado, 4-(5-Bromo-1,3,4-tiadiazol-2-il)fenol, puede exhibir propiedades citotóxicas prometedoras contra las células cancerosas.
Propiedades Antimicrobianas
Los derivados de tiadiazol, incluido el This compound, poseen actividad antimicrobiana. Se han investigado su eficacia contra bacterias, hongos y micobacterias . Estos compuestos podrían contribuir potencialmente al desarrollo de nuevos agentes antimicrobianos.
Efectos Antiinflamatorios y Analgésicos
Algunos derivados de tiadiazol exhiben propiedades antiinflamatorias y analgésicas. Estos compuestos pueden modular las vías inflamatorias y aliviar el dolor . Se necesita más investigación para explorar los efectos específicos de This compound en este contexto.
Potencial Antiviral
Aunque no se ha estudiado explícitamente para This compound, otros derivados de tiadiazol han demostrado actividad antiviral. Investigar su potencial contra virus específicos podría ser valioso .
Efectos Antidiabéticos e Hipertensivos
Los derivados de tiadiazol se han explorado por sus propiedades antidiabéticas e hipertensivas. Aunque los datos sobre This compound son limitados, puede valer la pena investigar sus efectos en estas áreas .
Otras Actividades Terapéuticas
Los derivados de tiadiazol también han mostrado promesa como agentes antipsicóticos, antidepresivos y anticonvulsivos . Si bien los estudios específicos sobre This compound son escasos, su potencial en estos contextos terapéuticos justifica una mayor exploración.
Safety and Hazards
Propiedades
IUPAC Name |
4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2OS/c9-8-11-10-7(13-8)5-1-3-6(12)4-2-5/h1-4,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOHTXUDPYYVQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

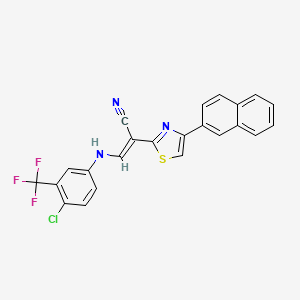


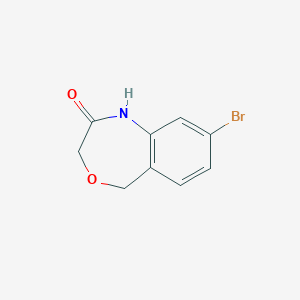

![1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2390304.png)




![4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-N-methylpyrimidin-2-amine](/img/structure/B2390314.png)
